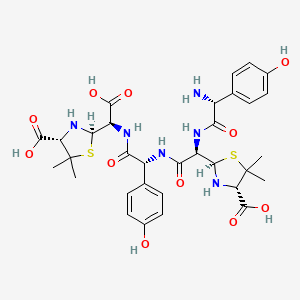
(2R,4S)-2-((R)-1-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,4S)-2-(®-1-(®-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-((®-2-((®-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is an impurity of amoxicillin. Amoxicillin is a widely used antibiotic belonging to the penicillin class, and its impurities are often studied to ensure the purity and efficacy of the drug. This specific impurity is a complex molecule with multiple functional groups, making it an interesting subject for chemical analysis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thiazolidine ring and subsequent attachment of the amino and carboxylic acid groups. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include thionyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of amoxicillin impurities.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the stability and efficacy of amoxicillin formulations.
Industry: Used in quality control processes to ensure the purity of amoxicillin.
Mécanisme D'action
The mechanism of action of this compound is primarily related to its interactions with biological molecules. It can bind to enzymes and other proteins, potentially inhibiting their activity. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, similar to amoxicillin, although the specific interactions may vary due to the structural differences.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin G: Another penicillin antibiotic with a similar structure but different functional groups.
Ampicillin: Similar to amoxicillin but with a different side chain.
Cephalexin: A cephalosporin antibiotic with a similar beta-lactam ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its role as an impurity in amoxicillin. Its complex structure allows for a variety of chemical reactions and interactions, making it a valuable subject for research and analysis.
Propriétés
Formule moléculaire |
C32H40N6O11S2 |
|---|---|
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49)/t17-,18-,19-,20+,21+,22+,26-,27-/m1/s1 |
Clé InChI |
YJFZGYXDUKQVQI-OZNKNPIYSA-N |
SMILES isomérique |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


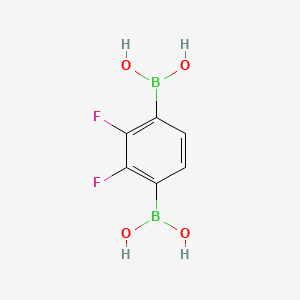
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
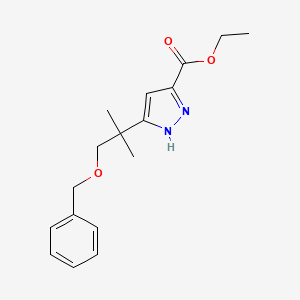
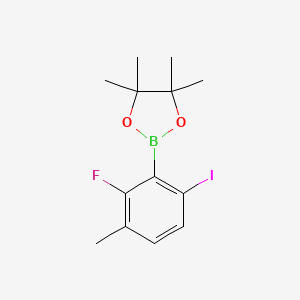
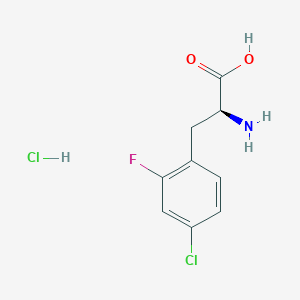

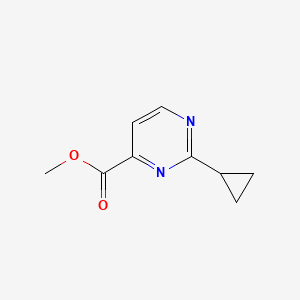
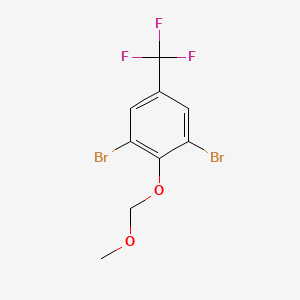
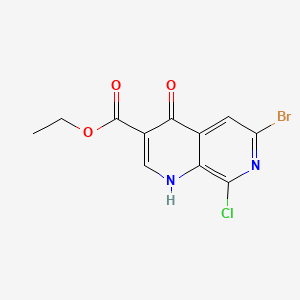
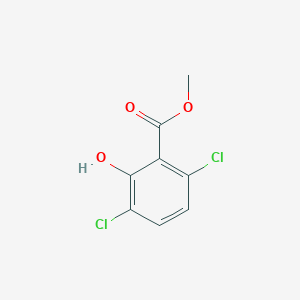

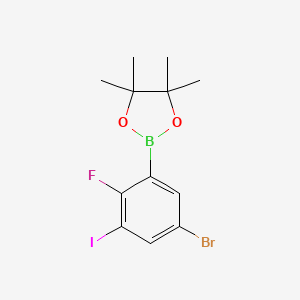
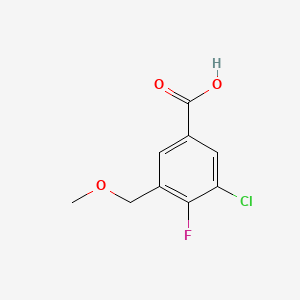
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
